molecular formula C22H24N2O3 B304077 N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

货号 B304077
分子量: 364.4 g/mol
InChI 键: JEDRTBPNUKWENE-MOSHPQCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, also known as DM-1, is a small molecule drug that has gained attention in the scientific community due to its potential application in cancer treatment. DM-1 belongs to the class of drugs called antibody-drug conjugates (ADCs), which are designed to specifically target cancer cells and deliver cytotoxic drugs to them.

作用机制

The mechanism of action of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves the specific targeting of cancer cells through the use of an antibody that recognizes a surface protein on the cancer cell. Once the antibody binds to the cancer cell, the N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide molecule is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved by the action of lysosomal enzymes, releasing the cytotoxic drug into the cytoplasm. The cytotoxic drug then binds to microtubules, disrupting their function and leading to cell death.
Biochemical and Physiological Effects
N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have potent cytotoxic effects on cancer cells, leading to cell death through the disruption of microtubules. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has also been shown to have some off-target effects, leading to toxicity in normal cells. In addition, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have some pharmacokinetic limitations, such as poor solubility and rapid clearance from the body.

实验室实验的优点和局限性

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several advantages for use in lab experiments, including its potent cytotoxic effects on cancer cells and its specific targeting of cancer cells through the use of an antibody. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide also has some limitations, such as its off-target effects and pharmacokinetic limitations, which may affect the interpretation of experimental results.

未来方向

There are several future directions for the development and use of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. One direction is the development of new linkers and cytotoxic drugs that may improve the efficacy and safety of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. Another direction is the exploration of new targets for N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, such as other surface proteins on cancer cells. Finally, the combination of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide with other cancer therapies, such as immunotherapy, may improve the overall efficacy of cancer treatment.

合成方法

The synthesis of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves several steps, including the preparation of the linker, the preparation of the cytotoxic drug, and the conjugation of the linker and the drug. The linker used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a derivative of maleimide, which reacts with the thiol group of cysteine residues on the surface of the cancer cell. The cytotoxic drug used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is maytansine, which is a potent microtubule inhibitor. The conjugation of the linker and the drug is achieved through a thiol-maleimide reaction.

科学研究应用

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and lymphoma. In clinical trials, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been tested in patients with HER2-positive breast cancer, and has shown significant improvement in progression-free survival and overall survival compared to standard chemotherapy.

属性

产品名称

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

分子式

C22H24N2O3

分子量

364.4 g/mol

IUPAC 名称

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13-

InChI 键

JEDRTBPNUKWENE-MOSHPQCFSA-N

手性 SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

规范 SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。